molecular formula C19H15F3N4O2 B2733963 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide CAS No. 1795195-07-1

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2733963
CAS No.: 1795195-07-1
M. Wt: 388.35
InChI Key: YURZBKPOTMWYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a synthetic small molecule of significant interest in medicinal chemistry and antimicrobial research. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold recognized for its broad spectrum of biological activities and its utility as a bioisostere for ester and amide functionalities, which can enhance metabolic stability . The molecule is further engineered with a trifluoromethyl group, a common motif in modern drug discovery known to improve properties such as membrane permeability and binding affinity. Compounds based on the 1,2,4-oxadiazole ring have demonstrated potent activity against a range of multidrug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci . The mechanism of action for certain 1,2,4-oxadiazole derivatives has been linked to the inhibition of essential bacterial pathways, such as lipoteichoic acid (LTA) biosynthesis, a key polymer for bacterial cell wall physiology and virulence . Furthermore, structurally related molecules featuring both the 1,2,4-oxadiazole unit and a trifluoromethyl-substituted nicotinamide group have been synthesized and investigated as biologically active agents, underscoring the relevance of this chemical architecture in the development of novel therapeutic candidates . This product is intended for research purposes only, specifically for use in biochemical profiling, antimicrobial mechanism of action studies, and hit-to-lead optimization campaigns.

Properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2/c20-19(21,22)15-8-7-13(10-23-15)18(27)24-14-4-2-1-3-12(14)9-16-25-17(26-28-16)11-5-6-11/h1-4,7-8,10-11H,5-6,9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURZBKPOTMWYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound features several functional groups, including:

  • Cyclopropyl group : Known for its unique strain and reactivity.
  • Oxadiazole ring : Associated with various biological activities.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with a trifluoromethyl moiety have shown effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA) . The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively.

CompoundMIC (µg/mL)Target Organism
This compound8S. aureus
5-Chloro-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide16MRSA

2. Anti-inflammatory Potential

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Compounds with specific substitutions on the phenyl ring showed varying effects on NF-κB activity, suggesting that structural modifications can enhance or diminish anti-inflammatory effects .

CompoundIC50 (µM)Effect on NF-κB Activity
This compound2010% increase
3-F-CF3 derivative6.59% decrease

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme inhibition : The oxadiazole ring may interact with specific enzymes or receptors, leading to altered biochemical pathways.
  • Protein binding : The presence of the trifluoromethyl group enhances binding affinity to target proteins.

Research indicates that similar oxadiazole derivatives can inhibit various targets such as carbonic anhydrase and histone deacetylases .

Case Studies

A notable study explored the cytotoxic effects of oxadiazole derivatives against cancer cell lines. The compound exhibited selective toxicity towards human cervical cancer cells (HeLa), with an IC50 value significantly lower than that for non-cancerous cells . This selectivity highlights its potential as an anticancer agent.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide involves multiple steps, including the formation of the oxadiazole ring and subsequent coupling reactions. Characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro assays demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% .
  • The compound exhibited moderate activity against a broader range of cell lines such as HOP-92 and MDA-MB-231, indicating its potential as a multi-target anticancer agent .

Applications in Drug Development

Given its promising biological activity, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : The primary application is in oncology, targeting specific cancer types that exhibit resistance to conventional therapies.
  • Antimicrobial Agents : Preliminary studies suggest potential antimicrobial properties that warrant further investigation.
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier may open avenues for treating neurodegenerative diseases.

Case Studies

StudyFocusResults
Anticancer ActivitySignificant PGIs against SNB-19 (86.61%) and OVCAR-8 (85.26%).
Drug-Like PropertiesEvaluated using SwissADME; favorable drug-like parameters noted.
Mechanistic InsightsPotential modulation of apoptosis pathways in cancer cells identified.

Chemical Reactions Analysis

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is typically synthesized via oxidative cyclization of amidoximes or related precursors. A common method involves reacting amidoximes with oxidants like PIDA (p-iodoxybenzoic acid) or NBS (N-bromosuccinimide) in the presence of bases such as DBU (1,8-diazabicycloundec-7-ene) . For example:

  • PIDA-mediated cyclization : Amidoximes react with PIDA in DMF at room temperature to form oxadiazoles via a dehydrohalogenation-aromatization pathway .

  • NBS/DBU system : Amidoximes are halogenated and cyclized under basic conditions, yielding oxadiazoles with moderate to high yields (50–84%) .

Cyclopropyl Substituent Incorporation

The cyclopropyl group is likely introduced through alkylation or cross-coupling reactions. For instance, cyclopropyl halides or epoxides could react with oxadiazole intermediates under catalytic conditions (e.g., transition metal catalysts) .

Amide Bond Formation

The nicotinamide moiety is formed via coupling reactions between a nicotinic acid derivative and an amine. Common reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBT (hydroxybenzotriazole) as an activator, ensuring efficient amide bond formation .

Trifluoromethylation

The trifluoromethyl group on the nicotinamide ring is typically introduced via nucleophilic aromatic substitution or electrophilic fluorination. For example, trifluoromethyl groups can be added using reagents like CF₃SO₂Cl (trifluoromethanesulfonyl chloride) under basic conditions .

Coupling Reactions

Reaction 3 : Formation of the amide bond between nicotinamide and the oxadiazole-phenyl moiety.
Mechanism : EDCI/HOBT-mediated coupling of nicotinic acid derivatives with amines .
Reagents : EDCI, HOBT, DCM.

Functional Group Transformations

Reaction 4 : Introduction of the trifluoromethyl group.
Mechanism : Trifluoromethanesulfonyl chloride reacts with the nicotinamide ring under basic conditions (e.g., NaOH) .
Reagents : CF₃SO₂Cl, NaOH, methanol.

Reaction Conditions and Optimization

Reaction Step Reagents Conditions Yield Citations
Oxadiazole cyclization (NBS/DBU)NBS, DBU, DMFRoom temperature, 5 h50–84%
Oxadiazole cyclization (PIDA)PIDA, DMFRoom temperature, 5 h70–90%
Amide coupling (EDCI/HOBT)EDCI, HOBT, DCMRoom temperature, 10 hHigh
TrifluoromethylationCF₃SO₂Cl, NaOH, methanolSealed tube, 120 °C, overnightModerate

Structural and Functional Insights

The compound’s structure suggests:

  • Bioactivity : The oxadiazole ring may act as a hydrogen bond acceptor, interacting with biological targets (e.g., enzymes) .

  • Stability : The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in drug design .

  • Reactivity : The amide bond is stable under physiological conditions but can undergo hydrolysis under acidic/basic conditions.

Research Findings and Implications

  • Oxadiazole Derivatives : Studies highlight their utility in drug discovery, particularly as anticancer agents and enzyme inhibitors, due to their diverse biological interactions .

  • Coupling Agents : EDCI/HOBT systems are widely used for amide bond formation, ensuring high efficiency and purity .

  • Trifluoromethylation : This modification improves pharmacokinetic profiles, making the compound suitable for therapeutic applications .

Comparison with Similar Compounds

(S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide :

  • Core Structure : Nicotinamide with a pyrrolidinyl substituent.
  • Key Data :
    • UPLC-MS: m/z 468.3 [M+H]+.
    • Retention time: 1.00 min .
  • Comparison : The bromo and pyrrolidinyl groups in this analog differ from the target’s oxadiazole and trifluoromethyl substituents. The shorter retention time (1.00 min vs. 6.63 min for Compound 37) suggests higher polarity, emphasizing the target’s likely improved membrane permeability.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-6-(trifluoromethyl)nicotinamide, and how is structural fidelity validated?

Synthesis typically involves coupling a nicotinamide derivative with a functionalized oxadiazole intermediate. For example, Method A (as described in related studies) uses thionicotinamide precursors and bromomethyl-substituted intermediates (e.g., 3-[3-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole) under nucleophilic substitution conditions . Structural confirmation relies on 1H/13C-NMR for verifying substituent positions and connectivity, IR spectroscopy for identifying amide C=O (~1650–1700 cm⁻¹) and NH (~3300 cm⁻¹) stretches, and ESI-MS for molecular ion validation . Purity is assessed via HPLC (e.g., gradient C methods with retention time consistency) .

Q. How can researchers optimize the compound’s solubility and stability for in vitro assays?

Methodological approaches include:

  • Solubility screening in DMSO/PBS mixtures, with sonication and centrifugation to eliminate aggregates.
  • Stability studies in physiological buffers (pH 7.4) at 37°C, monitored by LC-MS over 24–72 hours to detect degradation products.
  • Use of cyclodextrin-based formulations or lipid nanoparticles for hydrophobic compounds, as demonstrated in oxadiazole-containing analogs .
  • Adjusting substituents (e.g., trifluoromethyl groups) to balance lipophilicity (logP) and hydrogen-bonding capacity .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for the oxadiazole and trifluoromethyl moieties in this compound?

Key SAR findings from related oxadiazole-containing inhibitors include:

  • The cyclopropyl group on the oxadiazole ring enhances metabolic stability by reducing CYP3A4-mediated oxidation, as seen in FLAP inhibitors (e.g., BI 665915) .
  • The trifluoromethyl group on the nicotinamide core improves target binding affinity via hydrophobic interactions and electron-withdrawing effects, as observed in analogs with IC₅₀ values <100 nM in human whole-blood assays .
  • Substitution at the phenyl ring (e.g., fluorination) can modulate selectivity against off-target kinases or receptors .

Q. How might researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies (e.g., high in vitro potency vs. low cellular efficacy) require:

  • Orthogonal assays : Compare results from biochemical (e.g., enzyme inhibition) and cell-based (e.g., LTB4 suppression in whole blood) assays to rule out assay-specific artifacts .
  • Metabolic profiling : Incubate the compound with liver microsomes to identify inactive metabolites that may explain reduced activity in vivo .
  • Structural analysis : Use X-ray crystallography or molecular docking to verify binding mode consistency across species (e.g., human vs. murine FLAP) .

Q. What strategies are recommended for improving the compound’s pharmacokinetic (PK) profile in preclinical models?

Optimization strategies include:

  • DMPK studies : Assess clearance, volume of distribution, and bioavailability in rodents. Compounds with logD ~2–3 and moderate plasma protein binding (<95%) often exhibit favorable PK .
  • Prodrug design : Mask polar groups (e.g., amidoxime prodrugs of oxadiazoles) to enhance permeability, as shown in antifungal glutaramide derivatives .
  • CYP inhibition screening : Prioritize compounds with low CYP3A4/2D6 inhibition to minimize drug-drug interaction risks .

Q. How can researchers evaluate the compound’s potential for off-target effects in complex biological systems?

  • Pan-assay interference (PAINS) filters : Eliminate compounds with reactive motifs (e.g., Michael acceptors) using computational tools.
  • Broad-spectrum profiling : Screen against panels of kinases, GPCRs, and ion channels (e.g., Eurofins CEREP panels).
  • Transcriptomic analysis : Use RNA-seq or proteomics in treated cell lines to identify unexpected pathway modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.